![molecular formula C6H11N3O2 B12549588 3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene CAS No. 143023-00-1](/img/structure/B12549588.png)
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[44]non-1-ene is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene typically involves the Diels-Alder reaction. For instance, the reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones or 5-methylene(arylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones in the presence of l-proline proceeds regioselectively to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis typically involves multi-step organic reactions under controlled conditions. The use of catalysts such as l-proline and specific reaction conditions like temperature and solvent choice are crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The pathways involved can include signal transduction, metabolic pathways, and more.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecane-1,5,9-triones
- 2,4-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones
Uniqueness
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
143023-00-1 |
|---|---|
Fórmula molecular |
C6H11N3O2 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,6-dioxa-3,4,9-triazaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C6H11N3O2/c1-5(2)8-9-6(11-5)7-3-4-10-6/h7H,3-4H2,1-2H3 |
Clave InChI |
HUOQWYDNWZZPID-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=NC2(O1)NCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


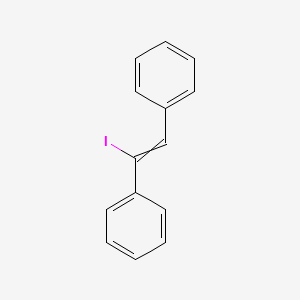
![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]](/img/structure/B12549513.png)
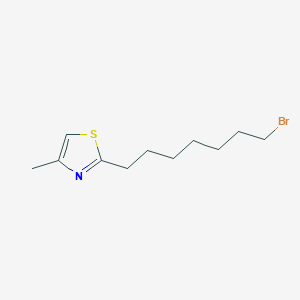
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12549534.png)

![6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid](/img/structure/B12549545.png)
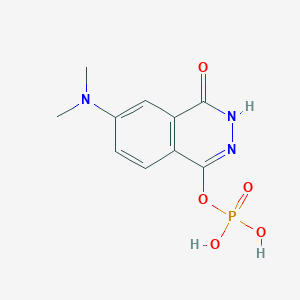
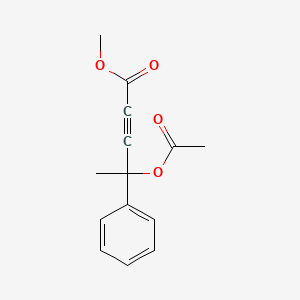
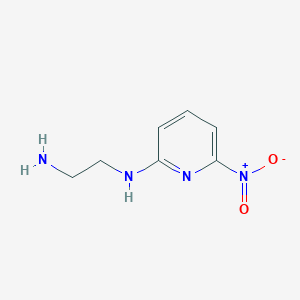
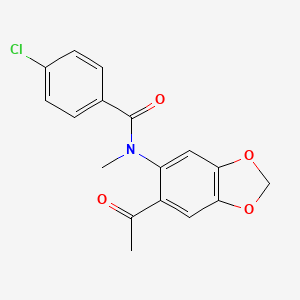
![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)

![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)
